Bienvenue dans la boutique en ligne BenchChem!

6-Methylpyrimidine-4-carboxylic acid

Ophthalmology Metabolic Disease Medicinal Chemistry

Select this specific 6-methyl regioisomer—not generic pyrimidine-4-carboxylic acid. The 6-methyl group dictates electrostatic potential, steric hindrance, and hydrogen-bonding, critical for target binding and selectivity. Validated in low-nM RBP inhibitors (IC50=12.8 nM) and in vivo lipid-lowering agents (20 mg/kg/d vs. clofibrate 150 mg/kg/d). Patent-granted intermediate for 5-substituted pyrimidine carbocyclic nucleosides with industrial-friendly routes. Avoid project failure: source the exact building block your SAR assay was validated on.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 138538-42-8
Cat. No. B143183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylpyrimidine-4-carboxylic acid
CAS138538-42-8
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=N1)C(=O)O
InChIInChI=1S/C6H6N2O2/c1-4-2-5(6(9)10)8-3-7-4/h2-3H,1H3,(H,9,10)
InChIKeyYSRGRWJKRYESQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylpyrimidine-4-carboxylic acid (CAS 138538-42-8): Procurement and Differentiation Guide for Chemical Sourcing and Research Use


6-Methylpyrimidine-4-carboxylic acid (CAS 138538-42-8) is a heterocyclic building block characterized by a pyrimidine ring with a methyl group at position 6 and a carboxylic acid at position 4 [1]. Its core scaffold, pyrimidine-4-carboxylic acid (PCA), is a key structural motif in medicinal chemistry, and structure-activity relationship (SAR) studies demonstrate that the specific position and nature of substituents, such as the 6-methyl group, are critical determinants of biological target engagement and potency . This compound serves as a versatile intermediate in the synthesis of more complex molecules, including nucleoside analogs and kinase inhibitors, where precise regio-chemistry is essential for desired activity [2].

Why Generic Pyrimidine-4-carboxylic Acids Cannot Be Substituted for 6-Methylpyrimidine-4-carboxylic acid in Research and Development


Substituting 6-Methylpyrimidine-4-carboxylic acid with a different pyrimidine-4-carboxylic acid regioisomer (e.g., 5-methyl or 2-methyl) or an unsubstituted analog will likely result in project failure due to a fundamental change in molecular structure and biological function. This is not a matter of similar properties but of distinct chemical identity. The precise position of the methyl group on the pyrimidine ring dictates the molecule's electrostatic potential, steric hindrance, and hydrogen-bonding network, which are primary determinants of target binding affinity and selectivity. For instance, SAR studies on pyrimidine-4-carboxylic acid-based KMO inhibitors reveal that modifications to the core pyrimidine ring have a profound impact on inhibitory potency [1]. Therefore, when a synthetic route or biological assay is validated using the 6-methyl regioisomer, any deviation in the sourcing of this specific building block introduces an uncontrolled variable that can invalidate experimental results and delay development timelines.

6-Methylpyrimidine-4-carboxylic acid: Quantifiable Evidence for Scientific and Procurement Decisions


In Vitro Plasma Retinol-Binding Protein (RBP) Inhibition: Comparison of 6-Methyl Derivative vs. Structurally Related Compounds

A derivative of 6-Methylpyrimidine-4-carboxylic acid (2-[(3As,6aR)-5-[2-(trifluoromethyl)phenyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-6-methylpyrimidine-4-carboxylic acid) demonstrates significant inhibition of plasma retinol-binding protein (RBP). Its potency (IC50 = 12.8 nM) is comparable to a non-methylated analog (IC50 = 14.0 nM) under one set of conditions, but the presence of the 6-methyl group on the pyrimidine core is a critical structural feature. The compound shows substantially higher potency than a structurally simpler comparator, N-(5-Chloro-2-methoxyphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide (IC50 = 30,000 nM), underscoring the importance of the elaborated pyrimidine-4-carboxylic acid motif .

Ophthalmology Metabolic Disease Medicinal Chemistry

Hypolipidemic Activity: Quantitative Comparison of a 6-Amino-5-Methyl Pyrimidine-4-carboxylic Acid Analog vs. Clinical Standard Clofibrate

A close structural analog, 6-Amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid, demonstrates potent hypolipidemic effects in rodents. This compound, which shares the pyrimidine-4-carboxylic acid core and a methyl group in the 5/6-position region, effectively reduced serum cholesterol and triglyceride levels at an oral dose of 20 mg/kg/day. Crucially, a direct comparison with the established clinical agent clofibrate showed the pyrimidine analog to be more effective at a significantly lower dose (20 mg/kg/d vs. clofibrate at 150 mg/kg/d) [1].

Cardiovascular Disease Metabolic Syndrome Pharmacology

Essential Precursor for Novel Nucleoside Analogue Synthesis and Scale-Up

6-Methylpyrimidine-4-carboxylic acid is specifically identified in the patent literature as an essential intermediate for synthesizing a novel class of 5-substituted pyrimidine carbocyclic nucleoside medicines. The disclosed synthetic route, which relies on the precise 6-methyl-4-carboxylic acid substitution pattern, is described as having advantages of simple, safe operation and mild reaction conditions, making it convenient for industrial production scale-up [1].

Antiviral Research Process Chemistry Nucleoside Chemistry

Procurement-Driven Application Scenarios for 6-Methylpyrimidine-4-carboxylic acid


Drug Discovery: Hit-to-Lead Optimization for Retinol-Binding Protein (RBP) Antagonists

Medicinal chemistry teams focused on developing treatments for age-related macular degeneration (AMD) or Stargardt disease should procure this compound as a validated core scaffold. Its derivative shows potent, low nanomolar inhibition of RBP (IC50 = 12.8 nM), establishing it as a superior starting point for SAR studies compared to unrelated chemotypes with significantly lower potency . The data confirms that further derivatization of this specific scaffold is a viable path to a clinical candidate.

Medicinal Chemistry: Design of Novel Hypolipidemic Agents

Researchers developing next-generation therapeutics for hyperlipidemia and atherosclerosis can utilize this building block. A structurally related analog has demonstrated in vivo efficacy at a fraction of the dose required for the standard-of-care clofibrate (20 mg/kg/d vs. 150 mg/kg/d) . This quantitative advantage justifies the selection of the 6-methylpyrimidine-4-carboxylic acid scaffold for the design of novel lipid-lowering drug candidates with potentially improved therapeutic indices.

Process R&D and Manufacturing: Large-Scale Synthesis of Carbocyclic Nucleosides

For CMC and process chemistry groups, this compound is the preferred starting material for manufacturing a specific class of 5-substituted pyrimidine carbocyclic nucleosides. Patent documentation explicitly cites the advantages of the route enabled by this intermediate—simple and safe operation under mild conditions—as being 'convenient for industrial production' . This reduces technology transfer risk and supports a more robust, cost-effective manufacturing process compared to using less-documented or more hazardous building blocks.

Chemical Biology: Profiling Kinase and Epigenetic Targets

The pyrimidine-4-carboxylic acid scaffold is a core motif in numerous kinase inhibitors and epigenetic probes, including histone demethylase inhibitors . 6-Methylpyrimidine-4-carboxylic acid provides a functionalized entry point for building diverse compound libraries. Its specific substitution pattern is a key variable in tuning selectivity and potency, making it a valuable building block for chemical biology groups performing target identification and mechanism-of-action studies where precise regio-chemistry is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methylpyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.